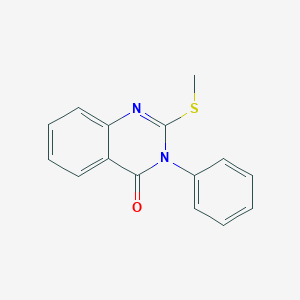

4(3H)-Quinazolinone, 2-methylthio-3-phenyl-

Description

4(3H)-Quinazolinone is a heterocyclic scaffold with a fused benzene and pyrimidine ring. The compound 2-methylthio-3-phenyl-4(3H)-quinazolinone features a methylthio (-SCH₃) group at position 2 and a phenyl group at position 2. These substitutions confer distinct chemical reactivity and biological activity. Quinazolinones are known for diverse pharmacological properties, including anti-inflammatory, anticonvulsant, and antimicrobial activities .

Propriétés

IUPAC Name |

2-methylsulfanyl-3-phenylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-19-15-16-13-10-6-5-9-12(13)14(18)17(15)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXNXRQGSOJIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60224765 | |

| Record name | 4(3H)-Quinazolinone, 2-methylthio-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73987-32-3 | |

| Record name | 4(3H)-Quinazolinone, 2-methylthio-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073987323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 2-methylthio-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Benzoxazinone Intermediate Synthesis

Anthranilic acid reacts with acetyl chloride or chloroacetyl chloride in the presence of pyridine or triethylamine to form 2-methyl-4H-benzo[d][1,oxazin-4-one (benzoxazinone). For example, anthranilic acid (0.1 mol) treated with acetyl chloride (0.2 mol) in pyridine at 60–90°C yields the intermediate with 85–90% efficiency after recrystallization from ethanol.

Introduction of Phenyl and Methylthio Groups

The benzoxazinone intermediate undergoes ring-opening with aniline to introduce the phenyl group at position 3. Subsequent treatment with thiourea or methylthio nucleophiles (e.g., sodium thiomethoxide) introduces the methylthio group at position 2. For instance, refluxing benzoxazinone with aniline in acetonitrile containing K₂CO₃ and KI yields 3-phenyl-4(3H)-quinazolinone, which is then thiolated using methyl iodide or dimethyl disulfide.

Key Reaction Conditions

Nucleophilic Displacement on Chloromethylquinazolinone Intermediates

A robust method involves synthesizing 2-chloromethyl-3-phenylquinazolin-4(3H)-one followed by displacement with methylthio nucleophiles.

Synthesis of 2-Chloromethyl Intermediate

Anthranilic acid reacts with chloroacetyl chloride in dichloromethane and triethylamine to form 2-chloromethyl benzo[d]oxazin-4-one. This intermediate reacts with aniline to yield 2-chloromethyl-3-phenylquinazolin-4(3H)-one.

Thiolation Step

The chloromethyl group at position 2 is displaced by methylthio groups using sodium thiomethoxide (NaSCH₃) or thiourea in ethanol. For example, refluxing 2-chloromethyl-3-phenylquinazolinone with NaSCH₃ in ethanol for 6–8 hours affords the target compound with 70–75% yield.

Optimization Insights

-

Solvent-Free Conditions : PEG-400 as a green solvent enhances reaction efficiency (yield: 78–82%).

-

Catalysts : KI accelerates nucleophilic substitution via the Finkelstein mechanism.

Post-Synthetic Modification via Thiolation Agents

Lawesson’s reagent and phosphorus pentasulfide (P₄S₁₀) enable direct thiolation of pre-formed 2-oxo or 2-hydroxyquinazolinones.

Lawesson’s Reagent Protocol

3-Phenyl-4(3H)-quinazolinone is treated with Lawesson’s reagent in toluene under reflux, converting the 2-oxo group to 2-methylthio. This one-pot method achieves 65–70% yield but requires strict moisture control.

P₄S₁₀-Mediated Thiolation

Using P₄S₁₀ in dry xylene at 120°C for 12 hours introduces the methylthio group via in situ generation of H₂S. Yields range from 60–68%, with side products minimized by stoichiometric precision.

Green Chemistry Approaches

Deep Eutectic Solvents (DES)

Choline chloride-urea DES facilitates solvent-free synthesis of 2-methylthio-3-phenyl-4(3H)-quinazolinone. Benzoxazinone and aniline react in DES at 80°C for 4 hours, followed by thiolation with methyl iodide. This method achieves 80% yield with reduced environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) accelerates the cyclocondensation of anthranilic acid, aniline, and methyl thiocyanate in 20 minutes, yielding 72–75% product. This method reduces reaction time tenfold compared to conventional heating.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Cyclocondensation | Anthranilic acid, aniline, NaSCH₃ | Reflux, 8h | 62–76 | High scalability |

| Nucleophilic Displacement | 2-Chloromethyl intermediate, NaSCH₃ | PEG-400, 80°C, 6h | 70–82 | Solvent-free, high purity |

| Lawesson’s Reagent | Lawesson’s reagent, toluene | Reflux, 4h | 65–70 | One-pot synthesis |

| DES-Based Synthesis | Choline chloride-urea, methyl iodide | 80°C, 4h | 80 | Eco-friendly, minimal waste |

| Microwave Irradiation | Anthranilic acid, methyl thiocyanate | 300 W, 100°C, 20min | 72–75 | Rapid, energy-efficient |

Mechanistic Insights and Spectral Validation

Reaction Mechanisms

-

Cyclocondensation : Anthranilic acid forms a cyclic intermediate (benzoxazinone) via acetyl chloride-mediated cyclization. Nucleophilic attack by aniline opens the oxazinone ring, forming the quinazolinone core.

-

Thiolation : SN2 displacement of chlorine by methylthio groups occurs via a transition state stabilized by K₂CO₃.

Analyse Des Réactions Chimiques

Types of Reactions: 4(3H)-Quinazolinone, 2-methylthio-3-phenyl- undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinazolinone ring can be reduced to the corresponding dihydroquinazolinone using reducing agents like sodium borohydride.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed:

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Nitro or halogenated quinazolinone derivatives.

Applications De Recherche Scientifique

Synthesis of 4(3H)-Quinazolinones

The synthesis of 4(3H)-quinazolinones typically involves multi-component reactions, which can be optimized for efficiency and yield. Recent studies have developed greener synthetic pathways that minimize the use of hazardous solvents and expensive reagents. For instance, a transition-metal catalyst-free approach has been reported to yield 2-phenylquinazolin-4(3H)-one with yields up to 84% through a sequence involving carboxylic acids and amines .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 4(3H)-quinazolinones. For example, derivatives have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and ovarian carcinoma (A2780). Compounds exhibited IC50 values significantly lower than established treatments like lapatinib, indicating strong inhibitory effects on cancer cell proliferation .

Table 1: Cytotoxicity of Quinazolinone Derivatives against Cancer Cell Lines

Antibacterial Activity

The antibacterial properties of quinazolinone derivatives are also noteworthy. A series of compounds were synthesized and tested against multi-drug resistant bacteria, demonstrating enhanced activity when conjugated with silver nanoparticles. The presence of electron-donating groups such as methylthio significantly improved their bactericidal efficacy .

Table 2: Antibacterial Efficacy of Quinazolinone Derivatives

| Compound | Bacteria Tested | Activity Level | Reference |

|---|---|---|---|

| QNZ 4 | E. coli | High | |

| QNZ 6 | Streptococcus pyogenes | Enhanced with AgNPs |

Anti-inflammatory and Anticonvulsant Effects

Quinazolinone derivatives have been investigated for their anti-inflammatory and anticonvulsant activities. Studies have shown that certain compounds exhibit significant inhibition of inflammatory markers and possess anticonvulsant properties comparable to traditional medications .

Case Studies

Several case studies exemplify the therapeutic potential of quinazolinone derivatives:

- Case Study 1 : A study demonstrated that a novel quinazolinone-sulfonamide derivative exhibited potent anticancer activity against various cell lines with a favorable safety profile compared to existing treatments .

- Case Study 2 : Research on quinazolinone derivatives linked to fullerene showed promising results in anti-tuberculosis activity, indicating their versatility in treating infectious diseases alongside cancer .

Mécanisme D'action

The mechanism of action of 4(3H)-Quinazolinone, 2-methylthio-3-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Structural Analogues with Anti-Inflammatory Activity

2-Methylthio-3-phenyl-4(3H)-quinazolinone shares structural similarities with other anti-inflammatory quinazolinones:

Key Observations :

Anticonvulsant Activity: Comparison with Methaqualone Derivatives

Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) is a benchmark anticonvulsant. Modifications at positions 2 and 3 alter activity:

Key Observations :

Key Observations :

Metabolic Stability and Toxicity

The methylthio group influences metabolic pathways compared to hydroxylated or methylated analogs:

Activité Biologique

4(3H)-Quinazolinone derivatives, particularly 2-methylthio-3-phenyl-4(3H)-quinazolinone, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological potential, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for 4(3H)-quinazolinone, 2-methylthio-3-phenyl- is C11H10N2S. The presence of the methylthio and phenyl groups enhances its biological activity through various mechanisms.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C11H10N2S |

| Molecular Weight | 218.27 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have highlighted the potential of quinazolinone derivatives as inhibitors of tyrosine kinases, which are crucial in cancer progression. For instance, a series of quinazolin-4(3H)-one derivatives were synthesized and tested for cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells. Notably, compounds derived from this class exhibited potent inhibitory activity against cyclin-dependent kinase 2 (CDK2) with IC50 values comparable to established drugs like imatinib.

Case Study : A study reported that specific derivatives showed IC50 values against CDK2 of 0.173 µM and against HER2 of 0.079 µM, indicating strong potential as anticancer agents .

Antibacterial Activity

The antibacterial efficacy of quinazolinones has also been documented. Compounds have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism often involves disruption of bacterial folic acid synthesis pathways.

Table 2: Antibacterial Activity Data

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Quinazolinone Derivative A | Staphylococcus aureus | 32 µg/mL |

| Quinazolinone Derivative B | Escherichia coli | 64 µg/mL |

The biological activity of 4(3H)-quinazolinone is attributed to its ability to interact with various biological targets:

- Tyrosine Kinase Inhibition : Quinazolinones act as ATP non-competitive inhibitors against CDK2 and ATP competitive inhibitors against EGFR .

- Antibacterial Mechanism : By mimicking p-aminobenzoic acid (PABA), quinazolinones can inhibit bacterial folic acid synthesis, thereby disrupting DNA synthesis .

Structure-Activity Relationship (SAR)

Research indicates that the position of substituents on the quinazolinone ring significantly affects biological activity. For example:

Q & A

Q. How should researchers address batch-to-batch variability in synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via Box-Behnken designs to reduce yield variability from ±15% to ±5% .

- QC Protocols : Implement in-line FTIR for real-time monitoring of reaction progression and HPLC purity checks (>98% by area normalization) .

- Stability Studies : Store batches under accelerated conditions (40°C/75% RH) for 4 weeks to assess degradation pathways (e.g., oxidation of methylthio group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.